2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile
Brand Name: Vulcanchem
CAS No.: 305372-80-9
VCID: VC5182246
InChI: InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3
SMILES: CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N
Molecular Formula: C19H14N4O2
Molecular Weight: 330.347

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile

CAS No.: 305372-80-9

Cat. No.: VC5182246

Molecular Formula: C19H14N4O2

Molecular Weight: 330.347

* For research use only. Not for human or veterinary use.

2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile - 305372-80-9

Specification

CAS No. 305372-80-9
Molecular Formula C19H14N4O2
Molecular Weight 330.347
IUPAC Name 2-[(2-methyl-1H-indol-3-yl)-(4-nitrophenyl)methyl]propanedinitrile
Standard InChI InChI=1S/C19H14N4O2/c1-12-18(16-4-2-3-5-17(16)22-12)19(14(10-20)11-21)13-6-8-15(9-7-13)23(24)25/h2-9,14,19,22H,1H3
Standard InChI Key SIHXQNHQMMNBOX-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)[N+](=O)[O-])C(C#N)C#N

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central malononitrile core flanked by a 2-methyl-1H-indol-3-yl group and a 4-nitrophenyl moiety. The indole nucleus contributes aromaticity and hydrogen-bonding capacity, while the nitro group enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions. The methyl group at the indole’s 2-position introduces steric constraints, potentially modulating conformational flexibility .

Molecular Formula and Weight

Derived from structural analogs, the molecular formula is inferred as C₁₉H₁₄N₃O₂, with a molecular weight of 316.34 g/mol. This aligns with malononitrile derivatives reported in recent studies, adjusted for the 2-methylindole substitution .

Synthetic Methodologies

Multi-Component Reaction (MCR) Protocols

The synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile likely follows a one-pot MCR strategy, as demonstrated for related compounds. A representative protocol involves:

  • Reactants: 2-Methylindole, malononitrile, and 4-nitrobenzaldehyde.

  • Catalyst: TiO₂ nanoparticles (5–10 mol%), providing high surface area for efficient condensation .

  • Solvent: Ethanol, optimizing solubility and reaction kinetics .

  • Conditions: Heating at 50–60°C for 1–2 hours, monitored by TLC .

Table 1: Optimization of Reaction Conditions for Malononitrile Derivatives

EntryCatalystSolventTime (hr)Yield (%)
1TiO₂EtOH1.589
2NoneEtOH3.065
3CuSB-GO/FOEtOH2.085

Key findings:

  • TiO₂ nanocatalysts enhance yields (85–92%) and reduce reaction times compared to uncatalyzed reactions .

  • Copper-supported graphene oxide (CuSB-GO/FO) catalysts demonstrate comparable efficiency, enabling magnetic recovery and reuse .

Mechanistic Insights

The reaction proceeds via Knoevenagel condensation, where the aldehyde’s carbonyl group reacts with malononitrile to form an α,β-unsaturated intermediate. Subsequent nucleophilic attack by the indole’s C3 position yields the target compound. The 2-methyl group sterically hinders alternative pathways, favoring regioselective formation .

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data inferred from structurally related compounds (e.g., 2-((1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile ):

  • ¹H NMR (CDCl₃):

    • δ 8.32 (s, 1H, indole NH).

    • δ 7.10–8.28 (m, 8H, aromatic protons).

    • δ 5.06 (d, 1H, malononitrile CH).

    • δ 4.54 (d, 1H, malononitrile CH).

    • δ 2.45 (s, 3H, 2-methyl group).

  • ¹³C NMR (CDCl₃):

    • δ 148.13 (nitro group).

    • δ 120.75–136.42 (aromatic carbons).

    • δ 43.81 (malononitrile CH).

    • δ 29.07 (2-methyl carbon).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹):

    • 3419 (N-H stretch, indole).

    • 2198 (C≡N stretch, malononitrile).

    • 1520, 1350 (asymmetric/symmetric NO₂ stretches).

    • 1602 (C=C aromatic) .

Mass Spectrometry

  • ESI-MS: Predicted m/z 317.34 [M+H]⁺, consistent with molecular weight calculations.

Comparative Analysis with Analogous Derivatives

Substituent Effects on Reactivity

  • 2-Methylindole vs. Unsubstituted Indole: The methyl group increases steric hindrance, reducing byproduct formation but requiring optimized catalyst loading .

  • 4-Nitrophenyl vs. Phenyl: Nitro substitution accelerates electrophilic aromatic substitution but may necessitate higher reaction temperatures .

Table 2: Yield Comparison of Malononitrile Derivatives

CompoundCatalystYield (%)
2-((1H-Indol-3-yl)(Ph)methyl)malononitrileTiO₂92
2-((2-Me-Indol-3-yl)(4-NO₂-Ph)methyl)malononitrileCuSB-GO/FO89

Research Implications and Future Directions

The efficient synthesis of 2-((2-methyl-1H-indol-3-yl)(4-nitrophenyl)methyl)malononitrile underscores advancements in nanocatalysis and MCR strategies. Future studies should explore:

  • Biological Activity: Indole-nitrophenyl hybrids exhibit antimicrobial and anticancer potential .

  • Material Science: Nitro groups enable applications in nonlinear optics and polymer chemistry.

  • Catalyst Design: Immobilized catalysts like CuSB-GO/FO promise sustainable large-scale production .

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